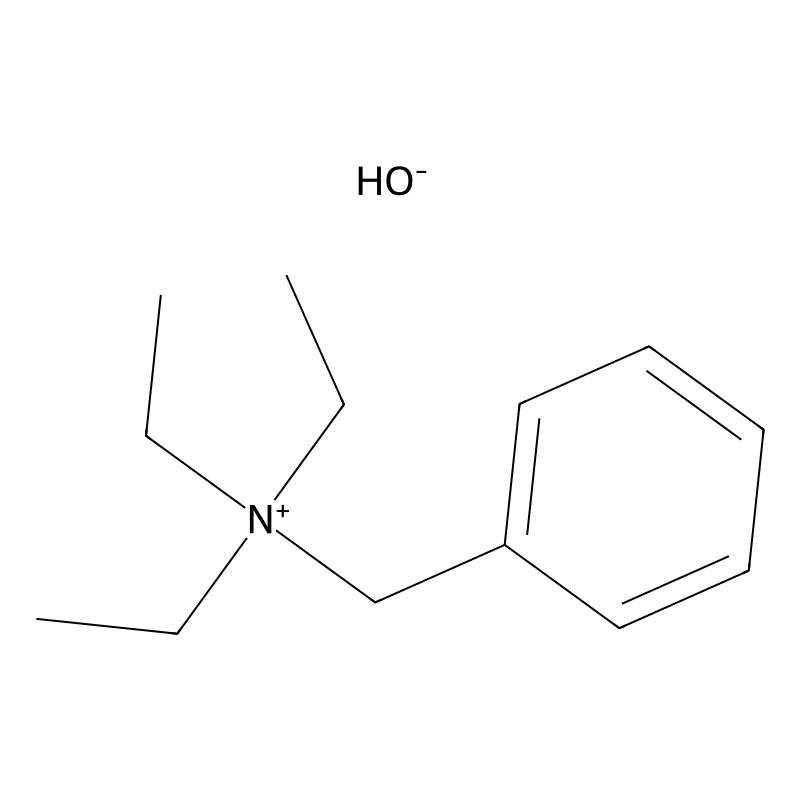Benzyltriethylammonium hydroxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis as a Base Catalyst
BTEAH acts as a mild base catalyst in organic synthesis reactions. Its catalytic activity promotes reactions like aldol condensations, where two carbonyl compounds combine to form a β-hydroxycarbonyl compound []. Research has shown BTEAH to be effective in nitroaldol condensations, yielding desired products in good to excellent quantities []. Here, the hydroxyl group (OH) of BTEAH abstracts a proton, creating a nucleophilic enolate intermediate that facilitates the reaction [].
BTEAH can also be used in the synthesis of specific compounds. For instance, research explores its application in the production of 3-indolyl-3-hydroxy oxindoles, which are of interest in medicinal chemistry [].
Benzyltriethylammonium hydroxide is a quaternary ammonium compound characterized by the molecular formula and a molecular weight of approximately 225.33 g/mol. It appears as a clear, slightly yellow solution that is miscible with various solvents, including water, alcohols, and hydrocarbons. This compound is notable for its strong basic properties and is used primarily as a phase-transfer catalyst in organic synthesis .
- Aldol Condensation: It acts as a base catalyst in aldol condensation reactions, facilitating the formation of β-hydroxy ketones or aldehydes from aldehydes or ketones .
- Horner-Wadsworth-Emmons Reaction: This compound is also utilized in the Horner-Wadsworth-Emmons olefination reaction, which involves the formation of alkenes from phosphonate esters .
- Base-Catalyzed Reactions: It can catalyze dehydration reactions and is involved in the synthesis of activated sulfonamides .
The synthesis of benzyltriethylammonium hydroxide typically involves the following steps:
- Quaternization Reaction: Benzyl chloride is reacted with triethylamine in a suitable solvent (often an alcohol) to form benzyltriethylammonium chloride.
- Hydroxide Formation: The quaternary ammonium salt is then treated with a strong base (such as sodium hydroxide) to produce benzyltriethylammonium hydroxide .
Benzyltriethylammonium hydroxide has diverse applications, including:
- Phase-Transfer Catalysis: It facilitates the transfer of ions between two immiscible phases in organic reactions.
- Synthesis of Fine Chemicals: Used in the production of pharmaceuticals and agrochemicals.
- Silicon Wafer Cleaning: An active ingredient in formulations for cleaning silicon wafers in semiconductor manufacturing .
Benzyltriethylammonium hydroxide shares similarities with other quaternary ammonium compounds but has unique characteristics that distinguish it:
Benzyltriethylammonium hydroxide's distinct structure allows it to function effectively as a phase-transfer catalyst while maintaining solubility across various solvents, making it versatile for numerous applications.








